Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 204320-45-6
VCID: VC0554246
InChI: InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28)
SMILES: C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Molecular Formula: C25H21NO4
Molecular Weight: 399.4 g/mol

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid

CAS No.: 204320-45-6

Cat. No.: VC0554246

Molecular Formula: C25H21NO4

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid - 204320-45-6

Specification

CAS No. 204320-45-6
Molecular Formula C25H21NO4
Molecular Weight 399.4 g/mol
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylic acid
Standard InChI InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28)
Standard InChI Key SQMOPSBYDIMJRP-UHFFFAOYSA-N
SMILES C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Canonical SMILES C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5

Introduction

Chemical Structure and Properties

Molecular Identification and Structure

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is identified by the CAS number 204320-45-6 and possesses the molecular formula C25H21NO4 . With a molecular weight of 399.44 g/mol, this compound contains multiple functional groups that contribute to its versatility in chemical synthesis. The structure can be represented through various notations, including SMILES (C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5) and InChI (InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28)) .

The compound is also known by several alternative names including:

  • 1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylic acid

  • (2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylic acid

  • 1,2-Azetidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,3S)-

  • 1,2-Azetidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,3R)-rel-

Physical and Chemical Properties

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid typically exists as a solid powder with high purity standards when produced for research applications . The compound's physical and chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC25H21NO4
Molecular Weight399.44 g/mol
Physical StateSolid
Standard Purity≥98%
Maximum Moisture Content0.5%
CAS Number204320-45-6

The compound's structure incorporates an azetidine ring, which is a four-membered heterocyclic compound containing one nitrogen atom. This ring structure contributes significantly to the compound's chemical reactivity and biological properties. The presence of the Fmoc protecting group is particularly important as it allows for controlled deprotection under specific conditions, making this compound highly suitable for stepwise peptide synthesis .

Stereochemistry and Isomeric Forms

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid exists in both racemic and enantiomerically pure forms. The racemic version contains equal proportions of (2R,3R) and (2S,3S) enantiomers . The trans designation specifically indicates that the phenyl group at position 3 and the carboxylic acid group at position 2 occupy opposite sides of the azetidine ring plane .

This stereochemical configuration is vital for the compound's applications in peptide synthesis and drug development, as the spatial arrangement significantly influences both reactivity and the three-dimensional structure of resulting molecules. The specific enantiomers may exhibit different biological activities when incorporated into peptides or pharmaceutical compounds.

Analytical Data and Identification Parameters

Mass spectrometry data provides valuable information for the identification and characterization of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid. The following table presents predicted collision cross section data for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+400.15434193.2
[M+Na]+422.13628202.5
[M+NH4]+417.18088196.6
[M+K]+438.11022198.7
[M-H]-398.13978195.2
[M+Na-2H]-420.12173196.8
[M]+399.14651193.9
[M]-399.14761193.9

These analytical parameters are essential for researchers confirming the identity and purity of the compound using mass spectrometry techniques .

Synthesis and Purification

The synthesis of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid typically involves complex organic chemistry techniques that require specialized equipment and expertise. While specific synthetic routes may vary, the general approach involves:

  • Preparation of appropriate azetidine precursors

  • Introduction of the phenyl group at position 3

  • Addition of the carboxylic acid functionality at position 2, ensuring the desired trans configuration

  • Protection of the nitrogen atom with the Fmoc group using standard peptide chemistry protocols

The racemic form of the compound is frequently purified using high-performance liquid chromatography (HPLC), which allows for the separation of the compound from other reaction products based on differential interactions with the stationary phase. This purification step is crucial for achieving the high purity (≥98%) typically required for research applications .

For specialized applications requiring enantiopure material, additional chiral separation techniques may be employed to isolate the specific (2S,3S) or (2R,3R) enantiomers from the racemic mixture. These purified enantiomers may exhibit different reactivities and biological properties in downstream applications.

Research Applications

Peptide Synthesis

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid serves as a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis techniques . The compound's unique structure enhances the efficiency of creating complex peptide structures, which are crucial for understanding biological processes and developing therapeutic peptides.

The presence of the Fmoc protecting group is especially advantageous in peptide synthesis, as it can be selectively removed under mild basic conditions without affecting other functional groups . This property allows for controlled peptide chain elongation, making Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid an excellent choice for the synthesis of peptides with specific structural requirements.

When incorporated into peptides, the compound's azetidine ring introduces conformational constraints that can enhance peptide stability, resistance to enzymatic degradation, and binding affinity to biological targets . These properties are particularly valuable in the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Drug Development

The unique structure of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid allows for the exploration of new drug candidates, especially in the development of pharmaceuticals targeting specific biological pathways . The compound's azetidine ring represents a relatively uncommon structural element in natural products, potentially providing unique pharmacological properties to drug candidates incorporating this moiety .

In medicinal chemistry, researchers continuously seek novel compounds to address unmet medical needs, and Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid offers structural diversity that can lead to the development of compounds with unique mechanisms of action. The trans configuration of the phenyl and carboxylic acid groups provides specific three-dimensional arrangements that may interact with biological targets in distinctive ways.

The compound's incorporation into potential drug candidates may result in molecules with improved metabolic stability, enhanced target selectivity, or novel binding modes compared to conventional drug structures . These properties make Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid a valuable tool in modern drug discovery efforts.

Bioconjugation

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid can be employed in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules . This capability is crucial in the development of targeted therapies and diagnostics, where precise molecular interactions are required.

The compound's carboxylic acid group provides a convenient handle for conjugation to various biomolecules through amide bond formation, while the protected nitrogen can be selectively deprotected for further functionalization . These chemical properties enable the creation of complex bioconjugates with controlled architecture and functionality.

Applications in bioconjugation include the development of:

  • Peptide-drug conjugates for targeted drug delivery

  • Peptide-based imaging agents for diagnostics

  • Peptide-functionalized surfaces for biosensors and tissue engineering

  • Peptide-protein conjugates for studying protein-protein interactions

Neuroscience Research

Due to its potential interactions with neurotransmitter systems, Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is being studied for applications in neuropharmacology . This research aids in the understanding of neurological disorders and the development of potential treatments .

The compound's unique structure may interact with neuronal receptors or transporters in ways that differ from natural amino acids, potentially providing insights into neurological processes and identifying novel therapeutic targets . Researchers in neuroscience may incorporate this compound or its derivatives into peptides targeting specific neuronal receptors or use it as a building block for creating novel neuroactive compounds .

Material Science

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid can be utilized in the synthesis of novel materials with specific properties, contributing to advancements in fields like nanotechnology and polymer science . The compound's rigid structure and functional groups make it suitable for creating materials with defined spatial arrangements and reactive sites .

Applications in material science may include:

  • Development of peptide-based self-assembling nanomaterials

  • Creation of biomaterials with specific physical and chemical properties

  • Synthesis of functionalizable polymers for specialized applications

  • Design of novel catalysts incorporating the azetidine ring structure

Test ParameterSpecification
Purity98% Minimum (typically by HPLC)
Moisture Content0.5% Maximum

These specifications ensure the compound's suitability for research applications requiring high purity materials . Most suppliers offer the racemic form, though some may provide specific enantiomers for specialized applications .

Lead times for ordering typically range from 5 days to several weeks, depending on the supplier's inventory and production schedules . Researchers should plan accordingly when incorporating this compound into their research timelines.

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